
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide in lab experiments is its potential for treating various diseases. However, one limitation is the lack of understanding of its mechanism of action.
Direcciones Futuras
For research on 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide include further studies on its mechanism of action, its potential for treating various diseases, and the development of more efficient synthesis methods. Additionally, studies on the safety and toxicity of this compound are needed before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been achieved using different methods such as the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride. Another method involves the reaction of 5-chloro-2-aminobenzamide with cyclohexanone, followed by reaction with thiourea and then with 2-bromoacetic acid, and finally with thiophene-2-sulfonyl chloride.
Aplicaciones Científicas De Investigación
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide has been studied for its potential in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential in treating diabetes and neurodegenerative diseases.
Propiedades
Nombre del producto |
5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)-2-thiophenesulfonamide |
|---|---|
Fórmula molecular |
C19H19ClN2O3S3 |
Peso molecular |
455 g/mol |
Nombre IUPAC |
(NE)-5-chloro-N-(3-cyclohexyl-4-oxo-5-phenyl-1,3-thiazolidin-2-ylidene)thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H19ClN2O3S3/c20-15-11-12-16(26-15)28(24,25)21-19-22(14-9-5-2-6-10-14)18(23)17(27-19)13-7-3-1-4-8-13/h1,3-4,7-8,11-12,14,17H,2,5-6,9-10H2/b21-19+ |
Clave InChI |
HXTJMLJUPFVEBK-XUTLUUPISA-N |
SMILES isomérico |
C1CCC(CC1)N\2C(=O)C(S/C2=N/S(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
SMILES |
C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
SMILES canónico |
C1CCC(CC1)N2C(=O)C(SC2=NS(=O)(=O)C3=CC=C(S3)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



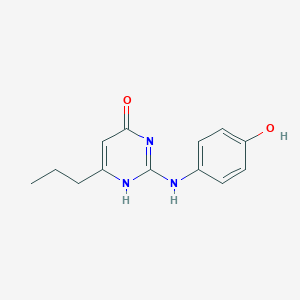
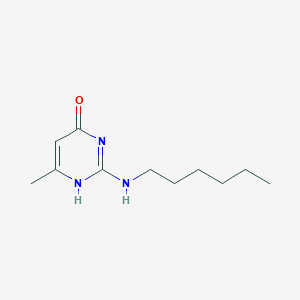
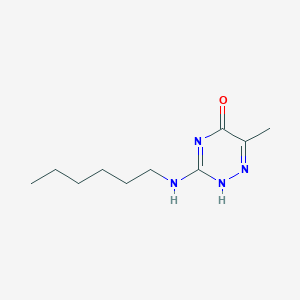
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
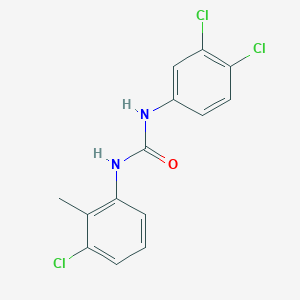
![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(3-aminoisoindol-1-ylidene)amino]-2-phenoxyacetamide](/img/structure/B254629.png)
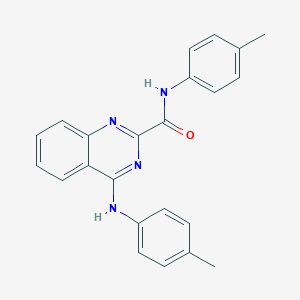
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)